3-Amino-5-methylpyrazole is a highly versatile, bifunctional nitrogen-containing heterocycle widely procured as a core building block for the synthesis of fused pyrazolo-pyrimidine and pyrazolo-pyridine scaffolds. Characterized by its primary amine at the 3-position and an electron-donating methyl group at the 5-position, this compound exhibits enhanced basicity and distinct steric properties compared to unsubstituted aminopyrazoles. In industrial and medicinal chemistry workflows, it serves as a critical precursor for advanced active pharmaceutical ingredients (APIs), including kinase inhibitors and ecto-5′-nucleotidase inhibitors, as well as functional monomers for molecular imprinting. Its reliable processability in both conventional and green aqueous multicomponent reactions makes it a preferred starting material for generating complex, high-purity heterocyclic libraries[1].
Substituting 3-amino-5-methylpyrazole with the more common 3-aminopyrazole or 3-amino-1,2,4-triazole frequently results in altered reaction pathways, reduced chemoselectivity, and diminished biological activity of the final products. The 5-methyl group provides essential steric hindrance and increases the nucleophilicity of the pyrazole ring, which strictly dictates regioselectivity during cyclocondensation reactions. For instance, in aqueous multicomponent reactions, the higher basicity of the 5-methyl variant completely shifts the product profile from classical dihydro-derivatives to novel bis-pyrazolopyrimidine scaffolds. Furthermore, in the synthesis of target-specific inhibitors, the absence of the 5-methyl group significantly reduces the binding affinity and inhibitory potential of the resulting derivatives, rendering generic analogs unsuitable for optimized drug discovery and manufacturing workflows [1].
In aqueous multicomponent reactions with acetylacetone and aliphatic aldehydes, the basicity of the aminoazole precursor strictly dictates the reaction pathway. When utilizing 3-amino-5-methylpyrazole, the reaction exclusively yields bis(2,5,7-trimethylpyrazolo[1,5-a]pyrimidin-6-yl)-methane. In contrast, utilizing the baseline comparator 3-amino-1,2,4-triazole yields the classical 4,7-dihydro-1,2,4-triazolo[1,5-a]pyrimidine. The formation of the classical dihydro derivative is not observed even in trace amounts (0% yield) when the 5-methylpyrazole precursor is employed, demonstrating a complete and predictable chemoselective shift[1].
| Evidence Dimension | Product distribution and pathway selectivity |
| Target Compound Data | 0% yield of classical dihydro derivative (Exclusive formation of bis-pyrazolopyrimidine) |
| Comparator Or Baseline | 3-amino-1,2,4-triazole (Yields classical dihydro derivative) |
| Quantified Difference | Complete pathway divergence (100% vs 0% selectivity for the bis-adduct) |
| Conditions | Aqueous multicomponent reaction with acetylacetone and aldehyde under conventional heating, microwave, or ultrasound activation. |
Buyers targeting novel bis-pyrazolopyrimidine scaffolds must procure the 5-methylpyrazole variant, as generic triazoles cannot access this specific reaction pathway.
The synthesis of pyrazolo[3,4-b]pyridine-5-carbonitriles via a three-component reaction requires precise control over competing cyclization pathways. Utilizing 3-amino-5-methylpyrazole catalyzed by NaCl under ultrasound irradiation demonstrates remarkable chemoselectivity for the target pyrazolo[3,4-b]pyridine over alternative dehydrogenated pyrazolopyridines, bis-pyrazolopyridines, and pyrazolo[1,5-a]pyrimidine derivatives. Under these optimized ultrasonic conditions, the catalytic activity of the system utilizing this specific precursor is enhanced approximately 15-fold compared to conventional thermal methods, ensuring a highly clean reaction profile with minimal byproducts [1].
| Evidence Dimension | Catalytic efficiency and chemoselectivity |
| Target Compound Data | Exclusive selectivity for pyrazolo[3,4-b]pyridine with a 15-fold increase in catalytic activity under ultrasound |
| Comparator Or Baseline | Conventional thermal synthesis methods |
| Quantified Difference | 15-fold higher catalytic activity and elimination of bis-pyrazolopyridine byproducts |
| Conditions | Three-component reaction with ethyl cyanoacetate and aldehydes in aqueous medium using NaCl catalyst. |
Procuring this compound for ultrasound-assisted workflows drastically reduces downstream purification costs by preventing the formation of competing pyrimidine and bis-pyridine byproducts.
3-Amino-5-methylpyrazole serves as a highly efficient precursor for the synthesis of artificial templates designed to stabilize β-sheet conformations in dipeptides. When subjected to acylation with trifluoroacetic acid anhydride to produce 3-trifluoroacetylamino-5-methylpyrazole (TriFlAMP), the reaction achieves an exceptional 99% chemical yield. The resulting functionalized monomer leverages the steric profile of the 5-methyl group to form three cooperative intermolecular hydrogen bonds, significantly outperforming unacylated baselines in complexing the top face of peptides in chloroform solutions [1].
| Evidence Dimension | Acylation yield and hydrogen bond cooperativity |
| Target Compound Data | 99% yield for TriFlAMP synthesis |
| Comparator Or Baseline | Unacylated aminopyrazoles or generic pyrazole precursors |
| Quantified Difference | Near-quantitative conversion (99%) and establishment of a 3-point binding mode |
| Conditions | Reaction with trifluoroacetic acid anhydride; complexation measured via 1H NMR chemical shifts in chloroform. |
The near-quantitative yield during functionalization makes this compound an extremely cost-effective starting material for manufacturing peptide-recognition polymers.
In the development of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridine]-5′-carbonitrile derivatives as ecto-5′-nucleotidase inhibitors, the choice of the aminopyrazole building block directly impacts biological potency. Derivatives synthesized incorporating the 5-methyl group (from 3-amino-5-methylpyrazole) alongside N-methylated isatin exhibited drastically enhanced activity. The optimized derivative achieved an IC50 of 0.15 ± 0.02 μM, representing a 280-fold higher inhibition compared to baseline compounds lacking these specific methyl substitutions[1].
| Evidence Dimension | Inhibitory potential (IC50) against h-ecto-5′-NT |
| Target Compound Data | IC50 = 0.15 ± 0.02 μM (for optimized 5-methyl derivative) |
| Comparator Or Baseline | Mainstream derivatives lacking targeted methyl substitutions |
| Quantified Difference | 280-fold higher inhibition |
| Conditions | In vitro h-ecto-5′-NT enzyme inhibition assay. |
For medicinal chemistry procurement, selecting the 5-methyl substituted precursor is critical for achieving nanomolar potency in nucleotidase inhibitor libraries.
Due to its ability to form highly potent spirooxindole and pyrazolo-pyrimidine derivatives (achieving up to 280-fold higher inhibition in specific assays), it is the precursor of choice for developing advanced API libraries targeting ecto-5′-nucleotidase and various protein kinases [1].
Its unique basicity profile makes it ideal for ultrasound-assisted and water-based multicomponent reactions, where it drives chemoselective pathways toward bis-pyrazolopyrimidines and pyrazolo[3,4-b]pyridines without the need for complex organic solvent purification [2].
With near-quantitative (99%) yields during acylation, it is a highly cost-effective and processable starting material for producing functionalized monomers (like TriFlAMP and MAMP) used in molecular imprinting and intermolecular β-sheet stabilization[3].
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